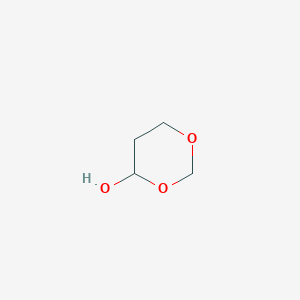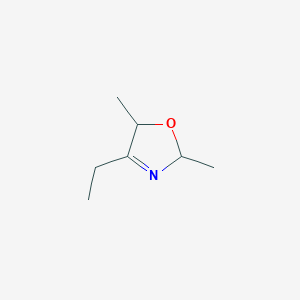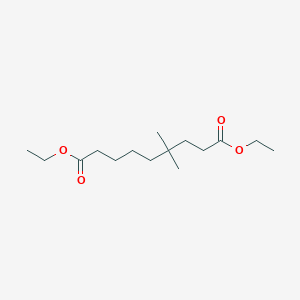![molecular formula C16H15N2O3- B14599363 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate CAS No. 59159-55-6](/img/structure/B14599363.png)
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a phenolate group linked to an ethoxyanilino moiety through an oxoethylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 4-ethoxyaniline with a suitable carbonyl compound under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxoethylidene bridge. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted phenolate derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-{(E)-[2-(2-{2-[(4-Ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl benzoate
- 4-{(E)-[2-(2-{2-[(4-Ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl butoxybenzoate
Uniqueness
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific structural features, such as the ethoxyanilino moiety and the oxoethylidene bridge, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
59159-55-6 |
|---|---|
Formule moléculaire |
C16H15N2O3- |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
2-[[2-(4-ethoxyanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-13-9-7-12(8-10-13)18-16(20)11-17-14-5-3-4-6-15(14)19/h3-11,19H,2H2,1H3,(H,18,20)/p-1 |
Clé InChI |
HWVZIBASIMUPDF-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C=NC2=CC=CC=C2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

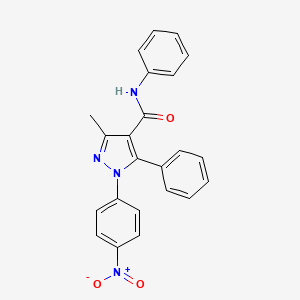
![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

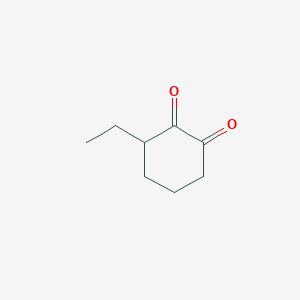

![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
